molecular formula C16H7Cl2N5S B3562817 13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene

13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene

Cat. No.: B3562817
M. Wt: 372.2 g/mol
InChI Key: SLXFDJVVWUJSRU-UHFFFAOYSA-N
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Description

13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[86003,8011,15]hexadeca-1,3,5,7,9,12,14-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dichlorophenyl precursor, followed by the introduction of the thia and pentazatetracyclic moieties through a series of cyclization and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale operations. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dihydroxy-13-oxo-9,12,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-trien-11-yl)acetic acid
  • Other tetracyclic compounds with similar structural motifs

Uniqueness

What sets 13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene apart is its specific combination of functional groups and the presence of sulfur and nitrogen atoms within its tetracyclic framework. This unique structure imparts distinctive chemical and biological properties, making it a compound of interest for various applications.

Properties

IUPAC Name

13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2N5S/c17-8-5-6-9(10(18)7-8)13-21-16-23(22-13)14-15(24-16)20-12-4-2-1-3-11(12)19-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXFDJVVWUJSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC(=NN34)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene
Reactant of Route 2
Reactant of Route 2
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene
Reactant of Route 3
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene
Reactant of Route 4
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene
Reactant of Route 5
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene
Reactant of Route 6
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene

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